molecular formula C19H14N4O2S B2434198 N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896325-67-0

N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2434198
CAS No.: 896325-67-0
M. Wt: 362.41
InChI Key: YOFRKSLQFQBDSE-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a sulfanylacetamide derivative known for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-2-yl Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Naphthalen-1-yl Group: This is achieved through a nucleophilic substitution reaction.

    Introduction of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate with a sulfanylacetamide reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the naphthalen-1-yl or sulfanylacetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors involved in inflammation and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl derivatives: Compounds with similar naphthalen-1-yl groups.

    Pyrido[1,2-a][1,3,5]triazin-2-yl derivatives: Compounds with similar pyrido[1,2-a][1,3,5]triazin-2-yl cores.

    Sulfanylacetamide derivatives: Compounds with similar sulfanylacetamide moieties.

Uniqueness

N-(naphthalen-1-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide stands out due to its unique combination of structural features, which confer its distinct anti-inflammatory, analgesic, and anti-cancer properties.

Properties

IUPAC Name

N-naphthalen-1-yl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(20-15-9-5-7-13-6-1-2-8-14(13)15)12-26-18-21-16-10-3-4-11-23(16)19(25)22-18/h1-11H,12H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFRKSLQFQBDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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